molecular formula C10H18Si B15075237 Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane CAS No. 81064-06-4

Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane

Cat. No.: B15075237
CAS No.: 81064-06-4
M. Wt: 166.33 g/mol
InChI Key: OYRRSUKXSNDTAT-UHFFFAOYSA-N
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Description

Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane is a chemical compound with the molecular formula C10H18Si. It is a silane derivative characterized by a cyclohexadiene ring substituted with a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane typically involves the reaction of 4-methylcyclohexa-1,5-diene with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure efficient production. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the cyclohexadiene ring to a cyclohexene or cyclohexane ring.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Cyclohexene or cyclohexane derivatives.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane finds applications in several scientific research areas:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in modifying biomolecules and as a probe in biological studies.

    Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane involves its ability to undergo various chemical transformations due to the presence of the reactive cyclohexadiene ring and the trimethylsilyl group. The compound can participate in electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(5-methyl-1,5-cyclohexadien-1-yl)silane
  • Trimethyl(6-methyl-1-cyclohexen-1-yl)silane
  • Trimethyl[(4-methyl-3-cyclohexen-1-yl)methyl]silane

Uniqueness

Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane is unique due to its specific substitution pattern on the cyclohexadiene ring, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

81064-06-4

Molecular Formula

C10H18Si

Molecular Weight

166.33 g/mol

IUPAC Name

trimethyl-(4-methylcyclohexa-1,5-dien-1-yl)silane

InChI

InChI=1S/C10H18Si/c1-9-5-7-10(8-6-9)11(2,3)4/h5,7-9H,6H2,1-4H3

InChI Key

OYRRSUKXSNDTAT-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(C=C1)[Si](C)(C)C

Origin of Product

United States

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